Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-
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Overview
Description
Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.6986 . This compound is known for its unique structure, which includes a benzenamine core substituted with a 2-chloroethenylsulfonyl group and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interaction with other molecules. The compound can participate in various pathways, including those involving nucleophilic attack and resonance stabilization .
Comparison with Similar Compounds
Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- can be compared with similar compounds such as:
Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methyl-: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.
Benzenamine, 2-chloro-4-(methylsulfonyl)-: This compound has a different substitution pattern, leading to variations in its chemical behavior and uses.
The uniqueness of benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.
Properties
CAS No. |
10149-44-7 |
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Molecular Formula |
C9H10ClNO3S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
5-(2-chloroethenylsulfonyl)-2-methoxyaniline |
InChI |
InChI=1S/C9H10ClNO3S/c1-14-9-3-2-7(6-8(9)11)15(12,13)5-4-10/h2-6H,11H2,1H3 |
InChI Key |
RKLRNOXYXCHXOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C=CCl)N |
Origin of Product |
United States |
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